1,1-Cyclobutanedimethanol

描述

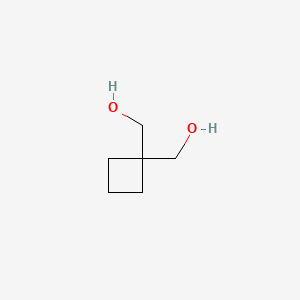

Structure

3D Structure

属性

IUPAC Name |

[1-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-6(5-8)2-1-3-6/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBIBBWVNCPTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403722 | |

| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-73-0 | |

| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutane-1,1-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Cyclobutanedimethanol and Its Precursors

Classical Multi-Step Organic Synthesis Approaches to 1,1-Cyclobutanedimethanol

Classical synthesis of this compound typically involves the initial formation of a cyclobutane (B1203170) ring bearing geminal ester groups, followed by the reduction of these esters to the corresponding diol.

The construction of the 1,1-disubstituted cyclobutane core is commonly achieved through the dialkylation of a malonic ester derivative with a suitable 1,3-dihalopropane. A well-established procedure involves the reaction of diethyl malonate with trimethylene chlorobromide or trimethylene dibromide in the presence of a strong base, such as sodium ethoxide in ethanol. orgsyn.orgorgsyn.org

The reaction proceeds via a nucleophilic substitution mechanism where the enolate of diethyl malonate first displaces one halide, forming an intermediate γ-halopropylmalonic ester. A subsequent intramolecular alkylation, facilitated by the base, leads to the closure of the four-membered ring, yielding diethyl 1,1-cyclobutanedicarboxylate. unina.it It is crucial to maintain anhydrous conditions to prevent side reactions and ensure the solubility of the sodium ethoxide base. orgsyn.org Yields for this cyclization reaction have been reported in the range of 53-65%. orgsyn.orgunina.it

| Reactants | Base/Solvent | Product | Yield | Reference |

| Diethyl malonate, Trimethylene chlorobromide | Sodium ethoxide / Ethanol | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | orgsyn.org |

| Diethyl malonate, Trimethylene dibromide | Sodium ethoxide / Ethanol | Diethyl 1,1-cyclobutanedicarboxylate | 60-65% | unina.it |

Once the key precursor, diethyl 1,1-cyclobutanedicarboxylate, is synthesized, the final step is the reduction of the two ester functionalities to primary alcohols. This transformation requires a potent reducing agent due to the relative stability of esters.

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). The diester is typically treated with an excess of LiAlH₄ in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to produce this compound in high yield. The reaction of a photochemically derived cyclobutane diester with LiAlH₄ in THF has been shown to effectively reduce the ester groups to the corresponding diol. nih.gov

While the alkylation step to form the cyclobutane ring often relies on stoichiometric amounts of a strong base, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org In the context of malonic ester alkylation, a quaternary ammonium salt like tetrabutylammonium bromide can be used as a phase-transfer catalyst to shuttle the malonate anion from an aqueous or solid phase into the organic phase for reaction with the dihalide, sometimes improving reaction efficiency and simplifying workup procedures. crdeepjournal.orgchemicalbook.com

For the ester reduction step, while hydride reagents like LiAlH₄ are stoichiometric, catalytic hydrogenation offers an alternative. The hydrogenation of dicarboxylic acids or their esters to diols is a challenging but industrially important reaction. asianpubs.org Bimetallic catalysts, such as those containing Rhenium and Palladium (Re-Pd) or Ruthenium and Tin (Ru-Sn), have shown efficacy in the hydrogenation of various dicarboxylic acids to their corresponding diols. asianpubs.orgrsc.orgresearchgate.net For instance, a Re–Pd/SiO₂ catalyst has been successfully used for the hydrogenation of succinic, glutaric, and adipic acids, achieving diol yields of 71–89%. rsc.org Similarly, Ru-Sn/Al₂O₃ catalysts can selectively hydrogenate the carboxylic groups of cyclohexane dicarboxylic acids to the dimethanol derivative. asianpubs.orgresearchgate.net Application of these catalytic systems could provide a pathway to this compound from cyclobutane-1,1-dicarboxylic acid under hydrogenation conditions.

Photochemical Routes to Cyclobutane Dimethanol Derivatives

Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful and direct method for constructing cyclobutane rings that would be difficult to prepare through conventional thermal reactions. acs.orgresearchgate.net

The [2+2] photodimerization of alkenes, such as cinnamic acid derivatives, can lead to a variety of cyclobutane structures. acs.org However, controlling the regio- and stereoselectivity of this reaction in solution can be challenging. To overcome this, template-directed synthesis has emerged as a highly effective strategy. organic-chemistry.org

In this approach, two reactant molecules are covalently attached to a template molecule, pre-organizing them into a specific orientation that favors the formation of a single desired cyclobutane isomer upon irradiation with UV light. researchgate.net 1,8-Dihydroxynaphthalene (1,8-DHN) has been successfully employed as a covalent template for the photodimerization of cinnamic acids and their derivatives. organic-chemistry.org The reaction involves esterifying two equivalents of the cinnamic acid derivative to the template, followed by UV irradiation in the solid state. This method achieves high regio- and stereoselectivity, producing single diastereomers of β-truxinic acid analogues (cyclobutane dicarboxylic acid derivatives) in yields of up to 99%. researchgate.netorganic-chemistry.org This strategy is effective for both homo- and heterodimerization reactions. organic-chemistry.org

| Reaction Type | Template | Precursors | Product Type | Yield | Reference |

| Homodimerization | 1,8-Dihydroxynaphthalene | Cinnamic acid derivatives | Symmetrical β-truxinic acid analogues | Up to 99% | organic-chemistry.org |

| Heterodimerization | 1,8-Dihydroxynaphthalene | Cinnamic acid derivatives | Unsymmetrical β-truxinic acid analogues | High | organic-chemistry.org |

| Homodimerization | 1,8-Dihydroxynaphthalene | 5-Arylpenta-2,4-dienoic acids | syn-Head-to-head cycloadducts | Up to 99% | nih.gov |

Following the successful photochemical synthesis of the cyclobutane dicarboxylic acid or diester precursors, the final step is their reduction to the corresponding dimethanol. This transformation is analogous to the one described in the classical synthesis route.

The ester groups of the photochemically generated cycloadducts can be effectively reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). For example, the diester cycloadduct derived from the photodimerization of a 5-aryl-penta-2,4-dienoic acid was reduced to the corresponding diol in 65% yield upon treatment with LiAlH₄. nih.gov This demonstrates that the cyclobutane core formed via photodimerization is stable to the conditions required for ester reduction, providing a viable pathway to cyclobutane dimethanol derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govjetir.org

One of the core tenets of green chemistry is waste prevention . In the context of this compound synthesis, this involves designing synthetic routes that generate minimal byproducts. Traditional syntheses of the precursor, diethyl 1,1-cyclobutanedicarboxylate, often involve the use of strong bases and alkylating agents, which can lead to the formation of undesired side products and significant salt waste. By carefully selecting reagents and reaction conditions, the formation of these byproducts can be minimized, thus reducing the need for extensive purification steps and waste disposal.

Atom economy , a concept developed by Barry Trost, is another critical metric. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. greenchemistry-toolkit.org Reactions with high atom economy are inherently "greener" as they generate less waste. For instance, addition and cycloaddition reactions are highly atom-economical. While the classical synthesis of the cyclobutane ring in the precursors to this compound is a condensation reaction, which is not 100% atom-economical, efforts are being made to improve this aspect.

The principle of using safer solvents and auxiliaries is also paramount. nih.govjetir.org Many organic solvents used in chemical synthesis are volatile, flammable, and toxic. Research is ongoing to replace hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. In the synthesis of this compound precursors, the choice of solvent can significantly impact the reaction's environmental footprint. The ideal solvent should not only be effective for the reaction but also be non-toxic, biodegradable, and easily recyclable.

Design for energy efficiency is another key consideration. jetir.org Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. nih.govjetir.org The use of catalytic processes, which can lower activation energies, and alternative energy sources like microwave or ultrasound irradiation are being explored to reduce the energy demands of the synthesis.

The use of renewable feedstocks presents a significant opportunity to enhance the sustainability of this compound production. While traditional syntheses rely on petroleum-derived starting materials, researchers are investigating pathways that utilize biomass-derived platform molecules. This approach not only reduces the dependence on fossil fuels but can also lead to novel and more sustainable synthetic routes.

Finally, the principle of catalysis is central to green chemistry. nih.govjetir.org Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can facilitate multiple reaction cycles. In the hydrogenation of diethyl 1,1-cyclobutanedicarboxylate to this compound, the development of highly active and selective catalysts is crucial for an efficient and clean conversion.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in maximizing the yield and efficiency of this compound synthesis while minimizing costs and environmental impact. Key parameters that are often targeted for optimization include temperature, pressure, catalyst selection and loading, and reaction time.

In the synthesis of the precursor, diethyl 1,1-cyclobutanedicarboxylate, via the alkylation of diethyl malonate with a 1,3-dihalopropane, the reaction conditions play a significant role in the final yield. The choice of base, solvent, and temperature can influence the rate of reaction and the formation of byproducts. For instance, the use of a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the transfer of the malonate anion from an aqueous or solid phase to the organic phase where the alkylating agent resides.

The subsequent hydrogenation of diethyl 1,1-cyclobutanedicarboxylate to this compound is another critical step where optimization is key. The efficiency of this reduction is highly dependent on the catalyst, hydrogen pressure, and temperature.

Table 1: Factors Influencing the Hydrogenation of Diethyl 1,1-cyclobutanedicarboxylate

| Parameter | Effect on Reaction | Optimization Goal |

| Catalyst Type | The choice of catalyst (e.g., Raney nickel, precious metal catalysts) significantly affects activity, selectivity, and reaction conditions. | To find a highly active and selective catalyst that operates under mild conditions and is reusable. |

| Catalyst Loading | Higher catalyst loading can increase the reaction rate but also adds to the cost. | To determine the minimum catalyst amount required for efficient conversion within a reasonable timeframe. |

| Hydrogen Pressure | Increased pressure generally leads to a higher reaction rate. | To find the optimal pressure that ensures a good reaction rate without requiring specialized high-pressure equipment. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions and catalyst degradation. | To identify the ideal temperature that balances reaction rate and selectivity. |

| Solvent | The solvent can influence the solubility of reactants and the catalyst's activity. | To select a solvent that promotes the reaction, is environmentally friendly, and allows for easy product separation. |

| Reaction Time | Sufficient time is needed for complete conversion. | To minimize the reaction time to improve process throughput. |

Table 2: Illustrative Data on Yield Enhancement Strategies

Note: The following data is illustrative and compiled from various sources to demonstrate the impact of different strategies. Actual yields may vary based on specific experimental conditions.

| Strategy | Precursor/Reaction | Condition | Yield (%) |

| Classical Synthesis | Diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate | Sodium ethoxide, ethanol | 53-55 |

| Phase-Transfer Catalysis | Diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate | Potassium carbonate, phase-transfer catalyst | Can lead to improved yields |

| Catalytic Hydrogenation | This compound from diethyl 1,1-cyclobutanedicarboxylate | Raney Nickel | Typically high |

| Alternative Reducing Agents | 1,1-Cyclopropanedimethanol from diethyl 1,1-cyclopropanedicarboxylate | Potassium borohydride (B1222165) and aluminum trichloride | 50-55 (for the two-step process) researchgate.net |

Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful statistical tools that can be employed to systematically optimize multiple reaction variables simultaneously. mdpi.com By creating a mathematical model of the reaction, these methods can identify the optimal conditions to maximize the yield of this compound.

Reactivity and Derivatization Strategies for 1,1 Cyclobutanedimethanol

Reactions Involving Hydroxyl Functionalities of 1,1-Cyclobutanedimethanol

The reactivity of this compound is largely dictated by its two primary hydroxyl (-OH) groups. These functional groups serve as active sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The proximity of the two hydroxymethyl groups on the same carbon atom of the cyclobutane (B1203170) ring introduces unique steric and electronic properties that influence its reaction pathways.

The hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. A common and direct method is the Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid. organic-chemistry.org This equilibrium-driven process typically requires an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and often involves removing the water byproduct to drive the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukpatsnap.com The alcohol (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. patsnap.com Given that this compound is a diol, the reaction can proceed in a stepwise manner to produce a monoester or, with sufficient carboxylic acid, a diester.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetic Acid (2 eq.) | H₂SO₄ | 1,1-Cyclobutanediylbis(methylene) diacetate |

| This compound | Benzoic Acid (1 eq.) | TsOH | (1-(Hydroxymethyl)cyclobutyl)methyl benzoate |

| This compound | Acetic Anhydride | Pyridine | 1,1-Cyclobutanediylbis(methylene) diacetate |

Etherification of this compound involves the conversion of its hydroxyl groups into ether linkages (-O-R). A prevalent method for synthesizing ethers is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. masterorganicchemistry.com This reaction typically involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com

For the synthesis of 1,1-cyclobutanedimethanoldimethyl ether, the diol would be treated with two equivalents of a strong base, followed by reaction with two equivalents of a methyl halide (e.g., methyl iodide). An analogous synthesis has been described for 1,1-cyclopentyl dimethanoldimethyl ether, which was prepared from the corresponding diol using sodium hydroxide (B78521) and dimethyl carbonate in the presence of a phase-transfer catalyst. researchgate.net This suggests that similar conditions could be applied for the etherification of this compound.

Table 2: Etherification Reaction Pathway

| Reactant 1 | Reagents | Intermediate | Product |

| This compound | 1. Sodium Hydride (NaH) | Disodium salt of this compound | 1,1-Bis(methoxymethyl)cyclobutane (1,1-cyclobutanedimethanoldimethyl ether) |

| 2. Methyl Iodide (CH₃I) |

The primary alcohol functionalities of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohols to aldehydes, yielding 1-(hydroxymethyl)cyclobutane-1-carbaldehyde (B13633259) or cyclobutane-1,1-dicarbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohols all the way to carboxylic acids, resulting in the formation of 1,1-cyclobutanedicarboxylic acid.

Conversely, derivatives of this compound can be reduced back to the parent diol. For instance, the corresponding diester, diethyl 1,1-cyclobutanedicarboxylate, can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the ester groups back into primary alcohols. A similar reduction of a cyclopropane (B1198618) diester to 1,1-cyclopropanedimethanol has been achieved using potassium borohydride (B1222165) and aluminum trichloride. researchgate.net

Table 3: Oxidation and Reduction Pathways

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | Cyclobutane-1,1-dicarbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO₄) | 1,1-Cyclobutanedicarboxylic acid | Oxidation |

| Diethyl 1,1-cyclobutanedicarboxylate | Lithium aluminum hydride (LiAlH₄) | This compound | Reduction |

Carbon-Carbon Bond Forming Reactions Involving this compound Scaffolds

The this compound scaffold can be utilized in carbon-carbon bond-forming reactions after initial derivatization of the hydroxyl groups. For example, converting the diol into a dihalide, such as 1,1-bis(bromomethyl)cyclobutane, creates electrophilic carbon centers suitable for reactions like Friedel-Crafts alkylation. youtube.com In such a reaction, the dihalide can react with an aromatic ring (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a new carbon-carbon bond between the cyclobutane scaffold and the aromatic ring. youtube.com

Radical reactions also provide a powerful means for C-C bond formation. libretexts.org A derivative of the this compound scaffold, such as an alkyl halide, can be converted into a carbon-centered radical using an initiator like AIBN and a radical propagator like tributyltin hydride. libretexts.org This radical can then add to an alkene or alkyne in an intra- or intermolecular fashion to generate a new C-C bond, often with high regioselectivity, particularly for the formation of five- and six-membered rings. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on this compound Derivatives

The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution reactions. Therefore, derivatization is necessary to facilitate these transformations. The -OH groups can be converted into better leaving groups, such as tosylates (-OTs) or mesylates (-OMs), by reacting the diol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Alternatively, they can be converted to halides (e.g., -Br, -Cl) using reagents like PBr₃ or SOCl₂.

Once converted, these derivatives become excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups onto the cyclobutane scaffold.

Electrophilic aliphatic substitution, where an electrophile displaces a functional group on an aliphatic carbon, is less common than its nucleophilic counterpart. wikipedia.org For a substrate like this compound or its simple derivatives, these reactions are generally not favored without the presence of activating groups that can stabilize a carbanion intermediate. wikipedia.org

Table 4: Nucleophilic Substitution on a Derivatized Scaffold

| Substrate | Nucleophile | Reagent | Product |

| 1,1-Bis(tosyloxymethyl)cyclobutane | Cyanide | NaCN | 1,1-Cyclobutanediylbis(acetonitrile) |

| 1,1-Bis(bromomethyl)cyclobutane | Azide | NaN₃ | 1,1-Bis(azidomethyl)cyclobutane |

| 1,1-Bis(tosyloxymethyl)cyclobutane | Thiolate | NaSPh | 1,1-Bis((phenylthio)methyl)cyclobutane |

| 1,1-Bis(bromomethyl)cyclobutane | Malonic Ester Enolate | Na⁺[CH(COOEt)₂]⁻ | Diethyl 2,2'-(cyclobutane-1,1-diylbis(methylene))dimalonate |

Radical Reaction Pathways of this compound Derivatives (e.g., dehydroxymethylative fluorination)

Derivatives of this compound can participate in various radical reaction pathways. A notable and synthetically useful transformation is radical dehydroxymethylative fluorination. This process allows for the conversion of a primary alcohol into a fluoride, proceeding through the fragmentation of an alkoxyl radical. nih.gov

The mechanism, as described for carbohydrates, can be adapted to the this compound scaffold. nih.gov The reaction is typically initiated by forming a primary alkoxyl radical from one of the hydroxymethyl groups. This can be achieved through methods such as proton-coupled electron transfer (PCET) or photoredox catalysis. researchgate.net The generated alkoxyl radical undergoes β-fragmentation (a C-C bond cleavage) to release a stable molecule (e.g., formaldehyde (B43269) if the other hydroxymethyl group is protected) and a carbon-centered radical on the cyclobutane ring. This carbon radical is then trapped by a fluorine atom source, such as Selectfluor, to form the C-F bond. nih.govresearchgate.net This pathway provides a modern and powerful method for introducing fluorine into aliphatic scaffolds.

Mechanism of Action Studies for this compound Transformations

While specific kinetic and mechanistic studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the reactivity of its primary alcohol functional groups can be understood through well-established mechanisms for analogous transformations. The key reactions of this compound, such as esterification, etherification, and oxidation, proceed via mechanisms common to primary alcohols.

Mechanism of Esterification

The most common method for converting a carboxylic acid and an alcohol, such as this compound, into an ester is the Fischer esterification. This reaction is acid-catalyzed and reversible. masterorganicchemistry.combyjus.com The mechanism involves a series of protonation and deprotonation steps, with the key event being the nucleophilic attack of an alcohol oxygen on the carbonyl carbon of the carboxylic acid. masterorganicchemistry.com

The accepted mechanism for the Fischer esterification proceeds through several distinct steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Table 1: Step-by-Step Mechanism of Fischer Esterification

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com |

| 2. Nucleophilic Attack | The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.com |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a hydroxyl group into a good leaving group (water). byjus.commasterorganicchemistry.com |

| 4. Elimination of Water | The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.commasterorganicchemistry.com |

| 5. Deprotonation | A base (such as water or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product. byjus.com |

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.org

Mechanism of Etherification

Ethers can be formed from this compound through several pathways, most notably acid-catalyzed dehydration for symmetrical ethers or the Williamson ether synthesis for unsymmetrical ethers.

Acid-Catalyzed Dehydration This method is primarily suitable for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com The reaction involves heating the alcohol in the presence of a strong acid like sulfuric acid. libretexts.org

The mechanism proceeds in three main steps:

Protonation of an Alcohol: One molecule of the alcohol is protonated by the acid, forming an oxonium ion and converting the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com

SN2 Attack: A second molecule of the alcohol acts as a nucleophile and attacks the carbon of the protonated alcohol, displacing the water molecule in an SN2 reaction. masterorganicchemistry.comlibretexts.org

Deprotonation: The resulting protonated ether is deprotonated by a weak base (like water or another alcohol molecule) to yield the final ether product and regenerate the acid catalyst. libretexts.org

Williamson Ether Synthesis This method is more versatile and involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com To synthesize an ether from this compound using this method, the diol would first be converted to its corresponding alkoxide by a strong base.

The mechanism involves two key stages:

Alkoxide Formation: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion.

Nucleophilic Substitution (SN2): The alkoxide ion attacks an alkyl halide in a single concerted step, displacing the halide leaving group to form the ether. youtube.com This reaction works best with methyl or primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

Mechanism of Oxidation

The primary alcohol groups of this compound can be oxidized to form aldehydes or, with further oxidation, carboxylic acids. The specific products and mechanisms depend on the oxidizing agent used.

For many oxidation reactions, particularly in biological systems or with certain metal-oxo reagents, the mechanism involves hydrogen atom abstraction. researchgate.net Computational studies on the oxidation of other small alcohols, such as methanol and aminomethanol, by hydroxyl radicals also show that the reaction proceeds via hydrogen abstraction from the C-H, N-H, or O-H bonds, with abstraction from the carbon-hydrogen bond often being the most favorable pathway. frontiersin.org

A general mechanistic framework for the oxidation of a primary alcohol to an aldehyde can be outlined as follows:

Table 2: General Mechanism of Primary Alcohol Oxidation

| Step | Description |

|---|---|

| 1. Initial Reaction with Oxidant | The alcohol reacts with the oxidizing agent. For example, with chromic acid, a chromate ester is formed. |

| 2. Hydrogen Abstraction/Elimination | A base removes a proton from the carbon bearing the oxygen. This is often the rate-determining step. Concurrently, the C-O bond forms a pi bond (carbonyl group), and the bond to the oxidant is cleaved. |

| 3. Product Formation | The aldehyde is formed, and the oxidant is reduced. |

Kinetic studies on the oxidation of other alcohols, such as 1-hexanol, show that the reaction rate typically increases with the concentration of the alcohol. youtube.com The reactivity of the C-H bond is a crucial factor, and for cyclobutane derivatives, the inherent ring strain can influence reactivity compared to acyclic or larger-ring cycloalkanes. quora.com

Compound Index

Polymer Science and Materials Applications of 1,1 Cyclobutanedimethanol

Incorporation of 1,1-Cyclobutanedimethanol in Polymer Architectures

The rigid, four-membered ring of this compound provides a unique structural motif that influences the macroscopic properties of polymers. Its integration into the polymer backbone can lead to materials with improved thermal stability, mechanical strength, and chemical resistance.

Polyester (B1180765) Synthesis and Characterization utilizing Cyclobutane (B1203170) Dimethanol Monomers

The synthesis of polyesters incorporating cyclobutane dimethanol monomers has been a subject of significant academic and commercial interest. These diol monomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), have been investigated as replacements for potentially hazardous substances in the production of polyesters and polycarbonates, yielding materials with excellent thermal, optical, and mechanical properties. rsc.org

A novel strategy for synthesizing a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), highlights the potential of cyclobutane-containing monomers. rsc.org This versatile building block, synthesized through a facile photoreaction and subsequent reduction, can serve as a phenol-free alternative to BPA. rsc.org Novel polyesters were synthesized using CBDO-1 and various diacids via conventional melt polymerization. rsc.org The thermal properties of this new series of polyesters were studied, revealing glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. rsc.org

The ease of synthesis of this cyclobutane-containing monomer, coupled with the desirable properties of the resulting polyesters, suggests a pathway for the development of new and useful materials that are not accessible through thermal reactions alone. rsc.org

Table 1: Thermal Properties of Polyesters Synthesized with Cyclobutane Dimethanol Monomers

| Property | Value Range |

| Glass Transition Temperature (Tg) | 33 to 114 °C |

| Decomposition Temperature | 381 to 424 °C |

Novel Polyamide Formulations with Cyclobutane-Containing Diamines

While the direct incorporation of this compound into polyamides is not extensively documented in the provided search results, the broader field of polyamide synthesis involves the polycondensation of a diamine with a dicarboxylic acid. Polyamides are known for their strong hydrogen bonding, which imparts excellent mechanical properties. The introduction of a cyclobutane ring, through a diamine derivative of this compound, could potentially lead to polyamides with enhanced thermal stability and rigidity. The synthesis of novel polyamides often involves methods like direct polymerization in solution using a condensing agent.

Development of Polycarbonates

The development of polycarbonates has traditionally relied on the reaction of bisphenol A (BPA) and phosgene. wikipedia.org However, due to health concerns associated with BPA, there is a significant drive to find suitable alternatives. nih.gov Cyclobutanediol derivatives, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), have been explored as replacements for BPA in polycarbonate production. nih.govresearchgate.net These alternatives aim to maintain the desirable properties of polycarbonate, such as high impact resistance and clarity, while eliminating the potential health risks. nih.gov

The synthesis of polycarbonates can be achieved through various routes, including the phosgene route and a transesterification route. wikipedia.org The transesterification process, which involves the reaction of a diol with a carbonate like diphenyl carbonate, is an alternative pathway that avoids the use of toxic phosgene. uwb.edu.pl The incorporation of a rigid cycloaliphatic diol, such as a cyclobutanediol derivative, in place of an aromatic diol can also enhance the photostability and solvent resistance of the resulting polycarbonate. nih.gov

Role of this compound as a Monomer in Advanced Materials Design

The unique geometry of this compound positions it as a valuable monomer for designing advanced materials with specific properties. Its rigid cyclic structure is a key feature that can be exploited to create polymers with tailored performance characteristics.

Development of BPA-Free Polymer Alternatives

The potential of diol monomers like 1,4-cyclohexanedimethanol (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) to replace the potentially hazardous BPA in the production of polyesters and polycarbonates has garnered significant academic and commercial success. rsc.org A novel strategy has been reported to synthesize a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), which can also serve as a phenol-free BPA replacement. rsc.org The ease of synthesis of this cyclobutane-containing CBDO-1 monomer, coupled with its desirable properties, is expected to aid in the development of alternatives to the widely used BPA. rsc.org

Table 2: Comparison of Monomers for BPA-Free Polymers

| Monomer | Key Feature |

| 1,4-cyclohexanedimethanol (CHDM) | Cycloaliphatic diol |

| 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) | Rigid cyclobutyl ring |

| trans-1,3-cyclobutane dimethanol (CBDO-1) | Semi-rigid, phenol-free |

Synthesis of Semi-Rigid Building Blocks for Material Science

The concept of using semi-rigid building blocks is crucial in materials science for creating polymers with a balance of stiffness and processability. Cyclobutane-containing monomers, such as trans-1,3-cyclobutane dimethanol (CBDO-1), are considered versatile, semi-rigid building blocks. rsc.org The synthesis of such monomers can be achieved through facile photoreactions and subsequent reduction. rsc.org

The incorporation of these semi-rigid diols into polyesters via conventional melt polymerization has been demonstrated. rsc.org The resulting polymers exhibit a range of desirable thermal properties, which underscores the potential of these building blocks in creating novel and useful materials. rsc.org The unique semi-rigid nature of these monomers can lead to materials that are not accessible through traditional thermal reactions alone. rsc.org

Influence of Cyclobutane Ring Strain on Polymer Properties (e.g., thermal stability, mechanical strength)

The incorporation of the this compound (CBDO) moiety into polymer backbones, particularly in polyesters, significantly influences the material's properties due to the inherent characteristics of the cyclobutane ring. The small, rigid four-membered ring introduces substantial ring strain, which impacts the resulting polymer's thermal stability, mechanical strength, and hydrolytic resistance. masterorganicchemistry.com

The conformationally rigid 1,3-cyclobutane rings in a polymer backbone lead to polyesters with superior thermostability. nih.gov For instance, polyesters synthesized with cyclobutane rings have shown high decomposition temperatures (Td,5%) in the range of 376-380 °C. nih.gov This rigidity, compared to more flexible units like ethylene glycol or even the larger, less-strained cyclohexane ring in 1,4-cyclohexanedimethanol (CHDM), restricts the mobility of the polymer chains. preprints.orgmadisongroup.com This restricted motion elevates the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Polyesters synthesized using a cyclobutane diol and various diacids have exhibited glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 to 424 °C. rsc.org

The presence of the strained ring also enhances hydrolytic resistance. Polyesters featuring in-chain cyclobutane rings have demonstrated exceptional stability, maintaining their integrity after a full year in both acidic and basic aqueous solutions, a notable improvement over typical polyester counterparts. nih.gov This stability is a direct consequence of the rigid ring structure. Mechanically, the rigid nature of the cyclobutyl ring, such as that in tetramethylcyclobutanediol (TMCD), contributes to high heat resistance and impact strength in copolyesters. nih.gov By tailoring the side groups on the cyclobutane ring, the mechanical performance can be controlled to rival durable materials like syndiotactic polystyrene (sPS) and low-density polyethylene (LDPE). nih.gov

Table 1: Comparison of Thermal Properties of Polyesters with Different Diol Monomers

| Polymer | Diol Monomer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td) |

|---|---|---|---|---|

| PET | Ethylene Glycol (EG) | ~80 °C preprints.org | ~260 °C preprints.org | Not specified |

| PCT | 1,4-Cyclohexanedimethanol (CHDM) | ~88 °C preprints.org | ~300 °C preprints.org | Not specified |

| PEN | Ethylene Glycol (EG) | ~120 °C researchgate.net | Not specified | Not specified |

| CBDO-based Polyesters | 1,3-Cyclobutane dimethanol (CBDO-1) | 33 - 114 °C rsc.org | Not specified | 381 - 424 °C rsc.org |

| P(4R-BL) | Cyclobutane-ring containing diol | Not specified | Not specified | 376 - 380 °C nih.gov |

This compound in the Synthesis of Catalytic Materials (e.g., polypropylene catalyst internal donors)

In the production of isotactic polypropylene, Ziegler-Natta (Z-N) catalysts are of paramount importance. mdpi.com The performance of these catalysts, particularly their stereoselectivity, is greatly enhanced by the inclusion of internal electron donors (also known as internal donors or IDs). manipal.eduresearchgate.net These donors, typically Lewis bases, are incorporated into the solid catalyst component, which is often based on magnesium chloride (MgCl2) supporting titanium tetrachloride (TiCl4). mdpi.com The primary role of the internal donor is to influence the structure of the active sites on the catalyst, thereby controlling the stereochemistry of the growing polypropylene chain to produce highly isotactic polymer. mdpi.commanipal.edu

A wide variety of organic compounds have been explored as internal donors, including phthalates, succinates, malonates, and 1,3-diethers. manipal.eduippi.ac.ir Recently, research has expanded to include diester compounds derived from various diols. sumitomo-chem.co.jp In this context, derivatives of this compound have been investigated for their potential as novel internal donors. Specifically, 1,1-cyclobutanedimethanoldimethyl ether has been synthesized for use as an internal donor in a polypropylene catalyst system. researchgate.net This compound belongs to the diether class of internal donors, which are known for their effectiveness. manipal.edu The synthesis process for this donor involves alkylation, ester reduction, and etherification starting from diethyl malonate and 1,3-dichloropropane. researchgate.net The unique, strained, and sterically defined structure of the cyclobutane core in such a donor molecule can influence its coordination with the MgCl2 support and its interaction with the titanium active centers, potentially affecting catalyst activity, hydrogen response, and the final polymer properties. ippi.ac.ir

Table 2: General Classes of Internal Donors for Ziegler-Natta Catalysts

| Class of Internal Donor | Example Compound(s) | Primary Function |

|---|---|---|

| Aromatic Esters | Phthalates, Benzoates | Enhance stereoselectivity and catalyst activity. mdpi.com |

| Aliphatic Esters | Succinates, Malonates | Alternatives to phthalates, influence molecular weight distribution. manipal.eduippi.ac.ir |

| 1,3-Diethers | 9,9-bis(methoxymethyl)fluorene | High stereoselectivity, can allow for polymerization without an external donor. ippi.ac.irsumitomo-chem.co.jp |

| Diol-derived Diesters | 2,4-Pentanediol dibenzoate | High activity and stereoregularity. sumitomo-chem.co.jp |

| Diol-derived Diethers | 1,1-Cyclobutanedimethanoldimethyl ether | Novel structures for controlling catalyst performance. researchgate.net |

Exploration of this compound in Novel Carbon-Based Polymeric Materials

The term "carbon-based polymeric materials" fundamentally encompasses all polymers, which are long-chain molecules built upon a carbon backbone. The exploration of this compound in this area focuses on its use as a unique building block to create novel polymers with tailored properties that are not accessible through more common monomers. The semi-rigid structure of the cyclobutane ring makes it a valuable component for developing new polyesters. morressier.com

Research into novel polyesters derived from cyclobutane-containing monomers, such as this compound, highlights their potential as advanced materials. rsc.org The synthesis of these polymers is often achieved through conventional melt polymerization, reacting the cyclobutane diol with various diacids. rsc.org The resulting materials are a new class of polyesters whose thermal and mechanical properties can be precisely tuned. For example, by altering the diacid copolymerized with a cyclobutane diol, the glass transition temperature can be adjusted over a wide range, from 6 to 52 °C, demonstrating the versatility of this building block. rsc.org

Furthermore, the synthesis of these polymers can be achieved through innovative methods like solution-state [2+2] photopolymerization, which allows for the creation of well-defined cyclobutane polymers. nih.gov This technique can produce a library of novel polyesters with varying structures and molecular weights. These new cyclobutane-based polyesters are being developed as sustainable and high-performance alternatives to materials derived from potentially hazardous monomers like bisphenol A (BPA). rsc.org The unique properties imparted by the cyclobutane ring, such as high thermal stability and hydrolytic resistance, make these novel carbon-based polymers attractive for a range of applications where durability is critical. nih.gov

Applications in Medicinal and Agrochemical Chemistry Research

1,1-Cyclobutanedimethanol as a Synthetic Intermediate for Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The cyclobutane (B1203170) moiety provides a stable and conformationally restricted scaffold, a desirable feature in drug design for enhancing binding affinity to biological targets and improving pharmacokinetic properties. nih.govresearchgate.net The presence of two primary hydroxyl groups offers versatile handles for subsequent chemical modifications, allowing for the construction of diverse molecular architectures.

The synthesis of nucleoside analogs is a prominent application of cyclobutane intermediates in medicinal chemistry, driven by the search for potent antiviral and anticancer agents. rroij.com Cyclobutane-based nucleosides, such as those derived from this compound, are designed to mimic natural nucleosides and act as chain terminators in DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. rroij.comrroij.com

The synthesis of purine derivatives often involves coupling a functionalized cyclobutane precursor with a purine base. For instance, the preparation of novel cyclobutane nucleoside analogs can start from a cyclobutanone precursor. Coupling reactions with 6-chloropurine can lead to the formation of two main regioisomers: the N-7 and N-9 alkylated products. rroij.com The N-9 isomer is often the desired product for nucleoside analogs that mimic natural structures.

A general synthetic approach to a target molecule like 3-(6-amino-9H-purin-9-yl)-1,1-cyclobutanedimethanol would involve the following key steps:

Functionalization of the Cyclobutane Ring : Starting from a derivative of 1,1-cyclobutanedicarboxylic acid or a similar precursor, one of the carboxyl groups is transformed into a leaving group, while the other is prepared for coupling with the purine base.

Coupling with the Purine Base : The functionalized cyclobutane intermediate is reacted with a protected adenine (6-aminopurine). This nucleophilic substitution reaction, often facilitated by a base, attaches the purine ring to the cyclobutane scaffold, typically at the N-9 position. nih.govresearchgate.net

Final Modification : Subsequent reduction of the remaining carboxyl group or other functionalities to hydroxymethyl groups would yield the final this compound structure.

This synthetic strategy allows for the creation of carbocyclic nucleoside analogs where the furanose sugar ring of natural nucleosides is replaced by the cyclobutane ring.

The cyclobutane scaffold derived from this compound is an excellent platform for studying the impact of structural modifications on biological activity. nih.gov The rigid nature of the four-membered ring helps to lock the attached pharmacophores into specific orientations, reducing conformational flexibility and potentially increasing binding affinity and selectivity for a target protein. researchgate.net

Researchers can systematically modify the functional groups attached to the cyclobutane core to probe interactions with a biological target. For example, in the development of anti-HIV agents, various 2'-substituted cyclobutyl nucleoside analogs have been synthesized. nih.gov Although these specific nucleosides were found to be inactive against HIV-1 in culture, the triphosphate form of one analog showed good activity against the HIV reverse transcriptase enzyme. nih.gov This finding suggests that the core structure is recognized by the viral polymerase but that the initial phosphorylation by cellular kinases is a limiting step, a common challenge in nucleoside drug development. nih.gov This highlights how modifying the cyclobutane scaffold provides crucial insights into the mechanism of action and the structural requirements for biological activity.

Role of this compound in Agrochemical Synthesis

While specific examples detailing the use of this compound in commercial agrochemicals are not extensively documented in publicly available research, the cyclobutane structural motif is present in various biologically active natural products and synthetic compounds relevant to agriculture. openmedicinalchemistryjournal.comresearchgate.net Natural products containing cyclobutane rings, such as certain terpenes and alkaloids, have demonstrated potent insecticidal and anti-feedant activities. openmedicinalchemistryjournal.com For example, extracts from the sclerotia of Aspergillus sulphureus yielded anti-insectan compounds of the paspaline/penitrem class that were effective against the lepidopteran crop pest Helicoverpa zea. openmedicinalchemistryjournal.com

The principles of using rigid scaffolds to enhance biological activity in pharmaceuticals are also applicable to agrochemical design. The development of innovative active ingredients with improved selectivity, efficacy, and favorable environmental profiles is essential for modern agriculture. nih.gov Incorporating a cyclobutane core, derivable from intermediates like this compound, into the design of new herbicides, fungicides, or insecticides could lead to novel compounds with unique modes of action and improved properties. The stability and defined stereochemistry offered by the cyclobutane ring can be leveraged to create next-generation crop protection agents.

Investigation of Structure-Activity Relationships in Bioactive this compound Analogs

The investigation of structure-activity relationships (SAR) is a cornerstone of modern drug and agrochemical discovery. It involves synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity. The cyclobutane framework is an ideal scaffold for such studies due to its rigidity.

A notable example is the development of cyclobutane-based small molecule antagonists for αvβ3 integrin, a cell surface protein involved in processes like cancer metastasis. nih.govrsc.org In these studies, a functionalized cyclobutane ring serves as the central core, mimicking the glycine residue of the natural Arg-Gly-Asp (RGD) peptide sequence that binds to integrins. nih.gov Researchers synthesized a series of analogs by varying the sidechains attached to the cyclobutane ring and measured their ability to inhibit cell adhesion and invasion.

The findings from these SAR studies established key requirements for activity. For instance, the length and composition of the sidechain mimicking the aspartic acid residue were found to be critical for potent anti-αvβ3 activity. nih.gov Analogs with longer carbon sidechains were considerably more active than those with shorter chains. nih.gov

Table 1: Structure-Activity Relationship of Cyclobutane-Based αvβ3 Antagonists

| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain (Linker Length) | αvβ3 IC₅₀ (µM) |

| Analog 1 | Tetrahydronaphthyridine | -CH₂-Ester | > 100 |

| Analog 2 | Tetrahydronaphthyridine | -(CH₂)₃-Ester | 1.8 |

| Analog 3 | Tetrahydronaphthyridine | -(CH₂)₅-Ester | 0.8 |

| Analog 4 | Aminopyridine | -(CH₂)₅-Ester | 1.2 |

This table is generated based on data interpretation from research on cyclobutane-based integrin antagonists. nih.govrsc.org

These SAR studies demonstrate the utility of the cyclobutane scaffold in medicinal chemistry. By systematically modifying the substituents on a 1,1-disubstituted cyclobutane core, researchers can optimize biological activity, leading to the identification of potent and selective lead compounds for further development. rsc.org

Analytical Methodologies for 1,1 Cyclobutanedimethanol Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of 1,1-Cyclobutanedimethanol by examining the interaction of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed structural elucidation of this compound.

¹H NMR Spectroscopy provides information on the different types of protons (hydrogen atoms) in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the cyclobutane (B1203170) ring, the methylene groups (-CH₂OH), and the hydroxyl (-OH) groups. The chemical environment of each proton influences its resonance frequency (chemical shift). nih.govdocbrown.info The protons of the cyclobutane ring itself typically appear in a specific region of the spectrum. docbrown.infonih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ring CH₂ (C2, C4 positions) | ~1.9 - 2.1 | Triplet | 4H |

| Ring CH₂ (C3 position) | ~1.7 - 1.9 | Quintet | 2H |

| Methylene (-CH₂OH) | ~3.5 - 3.7 | Singlet | 4H |

| Hydroxyl (-OH) | Variable | Singlet (broad) | 2H |

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of different carbon environments and the presence of the key structural features.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (C1) | ~40 - 45 |

| Ring CH₂ (C2, C4 positions) | ~30 - 35 |

| Ring CH₂ (C3 position) | ~15 - 20 |

| Methylene Carbon (-CH₂OH) | ~65 - 70 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.com The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its hydroxyl and alkyl groups. nist.gov The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex absorptions unique to the molecule. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | Stretching | ~3200 - 3600 | Strong, Broad |

| C-H (Alkane) | Stretching | ~2850 - 3000 | Strong |

| C-O (Alcohol) | Stretching | ~1000 - 1260 | Strong |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for determining its concentration. These methods utilize differences in the physicochemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemrxiv.org It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the compound is first vaporized and separated from other components in a long capillary column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and the molecular weight of the compound, allowing for highly confident identification. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. scioninstruments.com After separation on the GC column, the analyte is passed through a hydrogen-air flame, which causes it to combust and produce ions. measurlabs.com The resulting electrical current is measured and is directly proportional to the mass of the carbon atoms in the analyte. Because this compound is a non-halogenated organic compound, GC-FID provides excellent sensitivity and a wide linear range for its quantification, making it ideal for purity assessments and concentration measurements. nih.govekb.eg

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to separate components of a mixture. While this compound can be analyzed by GC, HPLC is an alternative, particularly if the compound is part of a mixture containing non-volatile substances. A significant consideration for HPLC analysis of this compound is the method of detection. The molecule lacks a strong ultraviolet (UV) chromophore, making standard UV detection less effective. Therefore, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are more suitable. Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) provides both separation and highly specific mass-based detection, offering a powerful tool for both identification and quantification. sielc.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal insights into molecular structure, conformation, and intermolecular interactions. researchgate.netmdpi.com For this compound, a single-crystal X-ray diffraction analysis would be instrumental in elucidating its solid-state architecture. The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a saturated solution. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. mdpi.com By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, ultimately revealing the atomic positions with high precision.

A hypothetical summary of crystallographic data for this compound, based on typical values for small organic molecules, is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 13.50 |

| c (Å) | 8.70 |

| β (°) | 98.90 |

| Volume (ų) | 638.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.210 |

Note: This data is illustrative and not based on a published crystal structure of this compound.

Development and Validation of Analytical Protocols for this compound in Complex Matrices

The quantification of this compound in complex matrices, such as polymers where it is used as a monomer, necessitates the development and validation of robust analytical methods. polymersolutions.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of non-volatile analytes like diols from a polymer matrix. researchgate.netoup.com

The development of an HPLC method would involve several key steps. First, a suitable sample preparation procedure must be established to extract this compound from the matrix. This could involve dissolving the polymer in an appropriate solvent followed by precipitation of the polymer to leave the monomer in the solution. The choice of chromatographic conditions is also critical. A reversed-phase HPLC column, such as a C18 column, would likely be effective for separating the relatively polar this compound. researchgate.net The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be optimized to achieve good resolution and peak shape. Detection could be accomplished using a refractive index detector (RID) or, following derivatization, a UV-Vis detector. oup.com

Once the method is developed, it must be rigorously validated to ensure its reliability and accuracy. mdpi.commdpi.com Validation is performed according to guidelines from organizations like the International Council for Harmonisation (ICH). The validation process assesses several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. mdpi.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of hypothetical validation parameters for an HPLC method for the determination of this compound is presented in Table 2.

Table 2: Hypothetical Validation Parameters for an HPLC Method for this compound

| Parameter | Hypothetical Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.999 | ≥ 0.995 |

| Range (µg/mL) | 1 - 100 | Defined by linearity |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (RSD%) | < 2% | ≤ 2% |

| LOD (µg/mL) | 0.1 | Reportable |

| LOQ (µg/mL) | 0.3 | Reportable |

Note: These values are illustrative and would need to be determined experimentally.

Gas Chromatography (GC) could also be a viable technique for the analysis of this compound, particularly after derivatization to increase its volatility and thermal stability. The validation principles would be similar to those for HPLC. mdpi.com

Theoretical and Computational Investigations of 1,1 Cyclobutanedimethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 1,1-Cyclobutanedimethanol. nih.govdiva-portal.org DFT methods balance computational cost and accuracy, making them a common choice for routine calculations of molecular properties. nih.gov

The electronic properties of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. ias.ac.in

For this compound, DFT calculations can map the electron density to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the two hydroxyl groups are expected to be the most electron-rich sites, making them susceptible to attack by electrophiles, while the hydrogen atoms of the hydroxyl groups would be electron-poor.

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical basis for predicting how this compound will behave in chemical reactions.

Table 1: Key Electronic Properties and Reactivity Descriptors from DFT

| Descriptor | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability (nucleophilicity), primarily associated with the lone pairs on the oxygen atoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. ias.ac.in |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. ias.ac.in |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the electronic chemical potential) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

This table is illustrative. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The four-membered ring of cyclobutane (B1203170) is not planar; it adopts a puckered or "folded" conformation to alleviate torsional strain caused by eclipsing hydrogen atoms. dalalinstitute.commaricopa.edu This puckering is a dynamic equilibrium. For substituted cyclobutanes like this compound, the substituents influence the conformational preferences of the ring. acs.orgnih.gov

Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) arising from both the ring puckering and the rotation of the two hydroxymethyl (-CH₂OH) groups around their C-C single bonds. These rotations can lead to various orientations of the hydroxyl groups relative to each other and to the ring, potentially allowing for the formation of intramolecular hydrogen bonds.

Molecular Dynamics (MD) simulations are a powerful computational method to study these dynamics. mdpi.com In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion, providing a trajectory that reveals the molecule's flexibility and conformational landscape. ed.ac.uknih.gov By simulating the molecule for a sufficient period (nanoseconds or longer), researchers can observe transitions between different puckered states of the ring and rotations of the side chains. nih.gov This allows for the determination of the most stable (lowest energy) conformers and the energy barriers between them. d-nb.info Such studies have been effectively used for other cyclobutane derivatives, combining DFT calculations for accurate energies with MD simulations to explore the conformational space. acs.org

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry is a vital tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By using methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

For instance, the esterification reaction of this compound with a carboxylic acid could be studied computationally. The calculations would model the approach of the reagents, the nucleophilic attack of a hydroxyl oxygen on the carbonyl carbon of the acid, the subsequent proton transfers, and the final elimination of a water molecule. The primary goal is to calculate the activation energy (the energy barrier of the transition state), which is the key determinant of the reaction rate. researchgate.net

Computational studies can also clarify the role of catalysts. For example, in an acid-catalyzed esterification, calculations can show how the protonation of the carboxylic acid lowers the activation energy, thereby accelerating the reaction. acs.org Similarly, mechanisms for oxidation of the diol to form aldehydes or a dicarboxylic acid can be investigated, identifying the rate-limiting step and predicting the reaction's feasibility. Studies on similar diol systems have successfully used computational approaches to understand complex catalytic cycles and reaction stereochemistry. chemrxiv.orgnih.gov

Predictive Modeling for Structure-Property Relationships in this compound-Based Materials

This compound serves as a monomer for the synthesis of polymers, particularly polyesters. The unique, rigid, and non-planar structure of the cyclobutane ring imparts specific properties to these materials. Predictive modeling allows for the establishment of structure-property relationships, where the chemical structure of the monomer is computationally linked to the macroscopic properties of the resulting polymer. rsc.org

The inclusion of the cyclobutane ring in a polymer backbone is known to affect properties such as the glass transition temperature (Tg), mechanical strength, and thermal stability. researchgate.neteuropean-coatings.com For example, the rigidity of the cyclobutane unit can restrict chain mobility, leading to a higher Tg compared to polyesters made from more flexible linear diols. rsc.org The stereochemistry of related cyclobutane diols has been shown to significantly alter the mechanical and thermal performance of polyesters, with cis isomers sometimes leading to tougher, amorphous polymers, while trans isomers can result in semi-crystalline materials. researchgate.net

Molecular modeling can simulate polymer chains to predict these properties. By constructing models of polymer segments derived from this compound, researchers can compute properties like chain packing efficiency, cohesive energy density, and response to mechanical stress. These simulations help in designing new materials with tailored characteristics, such as high impact resistance or specific thermal behavior, reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net

Application of Chemoinformatics and QSAR Approaches to this compound Analogs

Chemoinformatics combines principles from chemistry and computer science to analyze large datasets of chemical information. longdom.orglongdom.org One of its most powerful tools is the Quantitative Structure-Activity Relationship (QSAR) model. drugdesign.org QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov

While this compound itself is primarily an industrial chemical, a hypothetical series of its derivatives or analogs could be designed and evaluated for a specific biological activity. For a QSAR study, one would first need a dataset of these analogs with their measured activities (e.g., toxicity or enzyme inhibition). researchgate.net

The process would involve several steps:

Descriptor Calculation : For each analog, a large number of numerical values known as molecular descriptors are calculated. These can range from simple properties like molecular weight to complex electronic descriptors derived from DFT calculations (like HOMO/LUMO energies) or 3D descriptors related to molecular shape. nih.gov

Model Building : Statistical or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested to ensure it is robust and not just a result of chance correlation.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs of this compound. drugdesign.org This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery process. neovarsity.org

Historical Context, Current State, and Future Research Directions for 1,1 Cyclobutanedimethanol

Historical Evolution of Cyclobutane (B1203170) Chemistry Relevant to 1,1-Cyclobutanedimethanol Research

The study of this compound is intrinsically linked to the broader history of cyclobutane chemistry, a field long defined by the challenges of synthesizing and understanding its strained four-membered ring. Early chemists debated the very existence of such structures due to the significant deviation from the ideal tetrahedral bond angle of 109.5° to the constrained angles within a planar cyclobutane (90°). This deviation results in considerable angle and torsional strain, making the ring system thermodynamically less stable than its acyclic or larger-ring counterparts.

The first successful synthesis of the parent cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. This landmark achievement validated the existence of four-membered carbocycles and opened the door for further investigation. However, the synthesis of substituted cyclobutanes remained a formidable challenge.

A pivotal development for compounds like this compound was the application of the malonic ester synthesis. A classical and reliable method for forming cyclic compounds involves the reaction of diethyl malonate with a dihalide. Specifically for the cyclobutane core of this compound, the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base provides diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org This diester is a crucial and stable precursor that can be hydrolyzed to form 1,1-cyclobutanedicarboxylic acid. orgsyn.org The subsequent reduction of this diacid yields the target molecule, this compound. This multi-step pathway, while established, highlights the indirect methods historically required to access geminally-disubstituted cyclobutanes.

Current Research Trends and Unmet Needs in this compound Synthesis and Application

Current research interest in this compound is largely driven by its potential as a monomer in polymer synthesis. The rigid and compact nature of the 1,1-disubstituted cyclobutane ring can impart unique and desirable properties to polymers such as polyesters, polycarbonates, and polyurethanes. These properties include increased glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength.

The prevailing trend is the search for novel monomers to create high-performance plastics, particularly as alternatives to controversial building blocks like Bisphenol A (BPA). Other cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), have already achieved significant commercial success in this area. rsc.org Research on related cyclobutane diols, like trans-1,3-cyclobutane dimethanol, has shown promise in creating BPA-free polyesters with excellent thermal properties, further fueling interest in isomers like this compound. rsc.org

Despite this potential, several unmet needs and challenges remain: